Cas no 2228870-47-9 (2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine)

2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine
- EN300-1920313
- 2228870-47-9
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- インチ: 1S/C7H9BrClNS/c1-4(3-10)6-2-5(8)7(9)11-6/h2,4H,3,10H2,1H3
- InChIKey: OJDHCQACOWTFTC-UHFFFAOYSA-N
- SMILES: BrC1=C(SC(=C1)C(C)CN)Cl
計算された属性
- 精确分子量: 252.93276g/mol
- 同位素质量: 252.93276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- XLogP3: 2.9
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920313-0.5g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1920313-1g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 1g |
$1442.0 | 2023-09-17 | ||
Enamine | EN300-1920313-1.0g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1920313-10.0g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1920313-0.25g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1920313-0.1g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 0.1g |
$1269.0 | 2023-09-17 | ||
Enamine | EN300-1920313-5.0g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1920313-0.05g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 0.05g |
$1212.0 | 2023-09-17 | ||
Enamine | EN300-1920313-2.5g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 2.5g |
$2828.0 | 2023-09-17 | ||
Enamine | EN300-1920313-5g |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine |
2228870-47-9 | 5g |
$4184.0 | 2023-09-17 |
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amineに関する追加情報
Introduction to 2-(4-Bromo-5-Chlorothiophen-2-Yl)Propan-1-Amine (CAS No. 2228870-47-9)
The compound 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine, identified by the CAS number 2228870-47-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and structural versatility. The molecule features a thiophene ring substituted with bromine and chlorine atoms at the 4 and 5 positions, respectively, along with a propaneamine group attached at the 2 position of the thiophene ring.
The synthesis of 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine involves a series of carefully designed organic reactions, including nucleophilic substitutions, coupling reactions, and amine functionalization. The bromine and chlorine substituents on the thiophene ring contribute to its high reactivity and selectivity in various chemical transformations. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways.
In terms of applications, thiophene derivatives like this compound are widely used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors. The presence of electron-withdrawing groups (bromine and chlorine) enhances the electronic properties of the molecule, making it suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Furthermore, the amine functionality at the propaneamine group allows for further functionalization, enabling the creation of complex molecular architectures with tailored properties.
Recent research has focused on optimizing the synthesis routes for 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine to improve yield and reduce costs. Novel catalytic methods and green chemistry approaches have been explored to make the production process more sustainable. For instance, microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining high product purity.
The structural uniqueness of this compound also makes it a valuable tool in medicinal chemistry. Its ability to form hydrogen bonds due to the amine group and its electron-deficient aromatic ring make it an ideal candidate for designing bioactive molecules with specific pharmacological profiles. Recent studies have demonstrated its potential as a lead compound in anti-cancer drug development, where it has shown promising activity against various cancer cell lines.
In conclusion, 2-(4-bromo-5-chlorothiophen-2-yl)propan-1-amine) is a versatile compound with a wide range of applications in both academic research and industrial settings. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of next-generation materials and pharmaceuticals.
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